2-Amino-1-(2,4-dimethoxyphenyl)-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-Amino-1-(2,4-dimethoxyphenyl)-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include the condensation of appropriate aromatic aldehydes with active methylene compounds in the presence of ammonium acetate and a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production methods for such complex compounds usually involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Replacement of certain groups with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent but may include the use of catalysts, specific solvents, and controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce various reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, quinoline derivatives are often studied for their antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar activities.
Medicine
In medicine, such compounds are explored for their potential as therapeutic agents. They might be evaluated for their efficacy in treating various diseases, including infections and cancers.
Industry
Industrially, these compounds could be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-phenylquinoline derivatives
- 4-Fluoroquinoline derivatives
- Dimethoxyphenyl-substituted quinolines
Uniqueness
This compound’s uniqueness lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
Molecular Formula |
C26H26FN3O3 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
2-amino-1-(2,4-dimethoxyphenyl)-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C26H26FN3O3/c1-26(2)12-20-24(21(31)13-26)23(15-5-7-16(27)8-6-15)18(14-28)25(29)30(20)19-10-9-17(32-3)11-22(19)33-4/h5-11,23H,12-13,29H2,1-4H3 |
InChI Key |
UNHLTOUVOCVXGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=C(C=C(C=C3)OC)OC)N)C#N)C4=CC=C(C=C4)F)C(=O)C1)C |
Origin of Product |
United States |
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